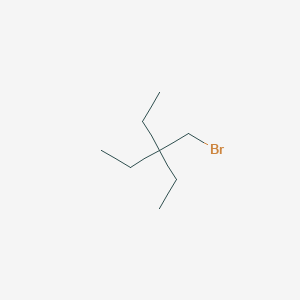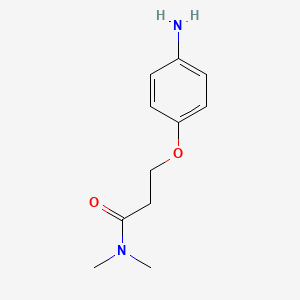
1H-Indene-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-5-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of indene, featuring a sulfonyl chloride functional group attached to the indene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene-5-sulfonyl chloride can be synthesized through several methods:
Method 1: Treating the sodium salt of 1H-indene-5-sulfonic acid with phosphorus pentachloride (PCl5).
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indene-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1H-Indene-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack.
Comparaison Avec Des Composés Similaires
1H-Indazole-5-sulfonyl chloride: Similar in structure but contains an indazole ring instead of an indene ring.
Indan-5-sulfonyl chloride: Another similar compound with a slightly different ring structure.
Uniqueness: 1H-Indene-5-sulfonyl chloride is unique due to its specific ring structure and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H7ClO2S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
1H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 |
Clé InChI |
GOXVOINIXLKFAD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


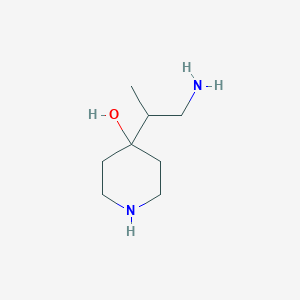
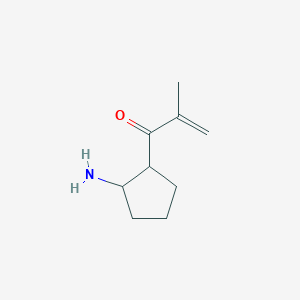
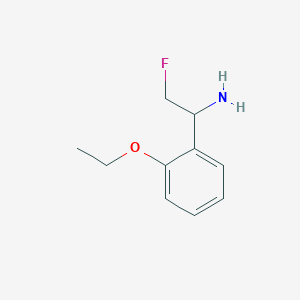
![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
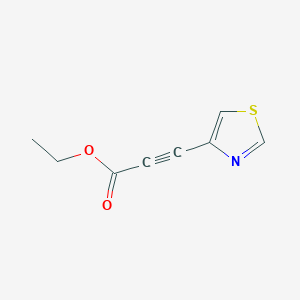
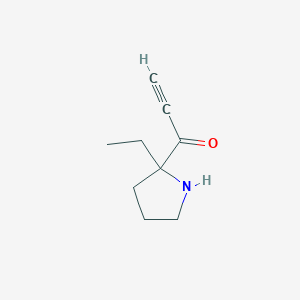
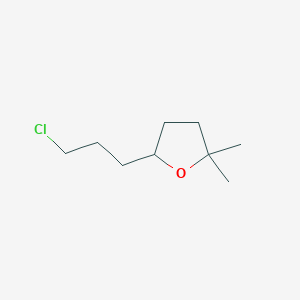

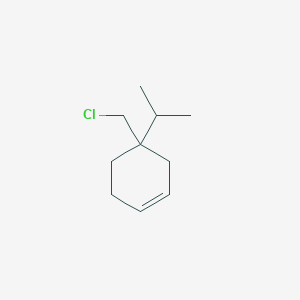
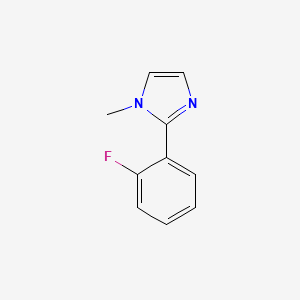
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
